molecular formula C13H10BrNO B161207 Cuspin-1 CAS No. 337932-29-3

Cuspin-1

Cat. No.: B161207
CAS No.: 337932-29-3
M. Wt: 276.13 g/mol
InChI Key: AJZRSLVRFSCCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cuspin-1 can be synthesized through a multi-step organic synthesis process. The key steps involve the bromination of a pyridine derivative followed by a Friedel-Crafts acylation reaction with a methylphenyl ketone. The reaction conditions typically require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Cuspin-1 primarily undergoes substitution reactions due to the presence of the bromine atom on the pyridine ring. This makes it susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation and Reduction:

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted pyridine derivative .

Mechanism of Action

Cuspin-1 exerts its effects by increasing the phosphorylation of extracellular signal-regulated kinase (ERK), which initiates the Ras-Raf-MEK signaling pathway. This leads to an increased rate of SMN protein translation, thereby upregulating SMN protein levels in cells . The molecular targets involved include the Ras proteins and components of the ERK signaling pathway .

Comparison with Similar Compounds

Uniqueness of Cuspin-1: this compound is unique in its specific upregulation of the SMN protein, making it particularly valuable for studying and potentially treating spinal muscular atrophy. Unlike other protein upregulators, this compound’s mechanism of action is well-defined, involving the Ras-Raf-MEK signaling pathway .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-2-4-10(5-3-9)13(16)11-6-12(14)8-15-7-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZRSLVRFSCCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.